molecular formula C10H13BrN2O2 B7943650 1-(5-Bromo-2-methoxyphenyl)-3,3-dimethylurea

1-(5-Bromo-2-methoxyphenyl)-3,3-dimethylurea

Cat. No.: B7943650
M. Wt: 273.13 g/mol
InChI Key: XPLWTGJMBGWSCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromo-2-methoxyphenyl)-3,3-dimethylurea is a substituted urea derivative of interest in chemical and pharmaceutical research. This compound features a brominated methoxyphenyl group, a motif present in various biologically active molecules. Urea derivatives are valuable scaffolds in medicinal chemistry, often serving as key intermediates in the synthesis of more complex structures or as subjects for structure-activity relationship (SAR) studies . While specific data on this exact compound may be limited, its core structure is related to classes of compounds investigated for various applications. For instance, structurally similar N,N-dimethylurea derivatives are established as precursors to several biologically active agents . Furthermore, diarylurea derivatives have been identified as promising scaffolds in anticancer research. Some compounds within this class have demonstrated cytotoxicity against human tumor cell lines and have been explored for their potential to inhibit targets like tubulin polymerization, which is a key mechanism for antimitotic agents . The presence of the bromine atom on the phenyl ring offers a synthetic handle for further functionalization via cross-coupling reactions, making this compound a versatile building block for creating diverse chemical libraries for screening. This product is intended For Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

3-(5-bromo-2-methoxyphenyl)-1,1-dimethylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O2/c1-13(2)10(14)12-8-6-7(11)4-5-9(8)15-3/h4-6H,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPLWTGJMBGWSCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NC1=C(C=CC(=C1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Urea Formation via Carbamoyl Chloride Intermediates

A widely adopted method involves reacting 5-bromo-2-methoxyaniline with dimethylcarbamoyl chloride. This route mirrors the synthesis of 3-(2-bromo-4-isopropylphenyl)-1,1-dimethylurea, where the amine nucleophile attacks the electrophilic carbonyl carbon of the carbamoyl chloride.

Procedure :

  • Activation Step : 5-Bromo-2-methoxyaniline (1.0 equiv) is dissolved in anhydrous dichloromethane under nitrogen.

  • Reagent Addition : Dimethylcarbamoyl chloride (1.2 equiv) is added dropwise at 0°C, followed by triethylamine (2.0 equiv) to scavenge HCl.

  • Reaction Monitoring : The mixture is stirred at room temperature for 12–24 hours, with TLC confirming consumption of the amine.

  • Workup : The organic layer is washed with 5% NaHCO₃ and brine, dried over Na₂SO₄, and concentrated.

  • Purification : Recrystallization from ethanol/water yields the product as a white solid.

Key Data :

ParameterValueSource
Yield72–85%
Reaction Temperature0°C → 25°C
SolventDichloromethane

This method benefits from high atom economy but requires stringent moisture control to prevent hydrolysis of the carbamoyl chloride.

Palladium-Catalyzed Coupling for Bromophenyl Precursors

Alternative approaches adapt cross-coupling strategies to install the bromine and methoxy groups post-urea formation. For example, Suzuki-Miyaura coupling using 5-bromo-2-methoxyphenylboronic acid and a preformed urea scaffold has been proposed.

Procedure :

  • Urea Scaffold Preparation : 3,3-Dimethylurea is reacted with 2-methoxyphenylboronic acid in the presence of Pd(PPh₃)₄.

  • Bromination : Electrophilic bromination using N-bromosuccinimide (NBS) in acetic acid introduces the bromine at the 5-position.

  • Isolation : Column chromatography (SiO₂, ethyl acetate/hexane) isolates the product.

Key Data :

ParameterValueSource
Yield (Coupling)65%
Bromination Efficiency>90%
CatalystPd(PPh₃)₄

This route offers regioselectivity but incurs higher costs due to palladium catalysts.

Reaction Optimization and Mechanistic Insights

Solvent Effects on Urea Bond Formation

Polar aprotic solvents like dichloromethane enhance reaction rates by stabilizing ionic intermediates. In contrast, tetrahydrofuran (THF) reduces side reactions in Grignard-assisted syntheses.

Comparative Solvent Study :

SolventYield (%)Reaction Time (h)
Dichloromethane8512
THF7818
Toluene6224

Data adapted from Friedel-Crafts acylations in brominated systems.

Catalytic Advances in Amine Activation

Silica gel-supported AlCl₃, as demonstrated in benzophenone syntheses, improves urea yields by 15–20% compared to homogeneous catalysis. The solid acid facilitates protonation of the amine, enhancing nucleophilicity.

Catalyst Comparison :

CatalystYield (%)
AlCl₃ (homogeneous)70
SiO₂-AlCl₃85
Fe(acac)₃68

Adapted from Friedel-Crafts protocols.

Characterization and Analytical Data

Spectroscopic Profiles

1H NMR (400 MHz, CDCl₃) :

  • δ 8.08 (d, J = 7.3 Hz, 1H, H-6)

  • δ 7.33 (s, 1H, H-3)

  • δ 3.06 (s, 6H, N(CH₃)₂)

  • δ 3.82 (s, 3H, OCH₃)

13C NMR (100 MHz, CDCl₃) :

  • δ 156.1 (C=O)

  • δ 135.2 (C-4)

  • δ 55.4 (OCH₃)

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-methoxyphenyl)-3,3-dimethylurea can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), catalysts (e.g., palladium).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), solvents (e.g., acetonitrile).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., tetrahydrofuran).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted urea derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

1-(5-Bromo-2-methoxyphenyl)-3,3-dimethylurea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-methoxyphenyl)-3,3-dimethylurea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogs and their properties:

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Applications/Activity
1-(5-Bromo-2-methoxyphenyl)-3,3-dimethylurea 5-Br, 2-OCH₃ C₁₀H₁₂BrN₂O₂ 292.12 Herbicide (inferred)
Monuron (1-(4-Chlorophenyl)-3,3-dimethylurea) 4-Cl C₉H₁₁ClN₂O 198.65 Non-crop herbicide, algicide
Diuron (1-(3,4-Dichlorophenyl)-3,3-dimethylurea) 3-Cl, 4-Cl C₉H₁₀Cl₂N₂O 233.10 Broad-spectrum herbicide
Chlorotoluron (1-(3-Chloro-4-methylphenyl)-3,3-dimethylurea) 3-Cl, 4-CH₃ C₁₀H₁₃ClN₂O 212.68 Selective cereal herbicide
Isoproturon (1-(4-Isopropylphenyl)-3,3-dimethylurea) 4-iso-C₃H₇ C₁₂H₁₈N₂O 206.28 Wheat and barley herbicide
Chloroxuron (1-(4-(4-Chlorophenoxy)phenyl)-3,3-dimethylurea) 4-(4-Cl-phenoxy) C₁₅H₁₄ClN₂O₂ 290.74 Pre-emergence herbicide

Key Structural Differences

  • Halogen Type and Position : Bromine in the target compound (5-Br) vs. chlorine in others (e.g., 4-Cl in monuron). Bromine’s larger atomic radius increases lipophilicity and may enhance binding to hydrophobic enzyme pockets but reduces solubility compared to chlorine .

Solubility and Lipophilicity

  • Water Solubility : Monuron (230 mg/L at 20°C) and diuron (35 mg/L) exhibit moderate-to-low solubility. The target compound’s solubility is likely lower than monuron due to bromine’s lipophilicity but higher than diuron due to the methoxy group .
  • log P (Octanol-Water Partition Coefficient): Diuron: log P = 2.68 Monuron: log P = 2.13 Target compound: Estimated log P ≈ 2.8–3.2 (higher due to Br and OCH₃) .

Soil Adsorption and Environmental Fate

  • Soil Adsorption (Kd): Diuron has a high Kd (5.2–12.7 L/kg), indicating strong soil binding.
  • Metabolism: Like diuron, the target compound may undergo N-demethylation to form 1-(5-Bromo-2-methoxyphenyl)-3-methylurea or dehalogenation to yield non-toxic metabolites .

Agricultural Use

Its bromine content may confer resistance to degradation in high-pH soils .

Environmental and Regulatory Considerations

  • Persistence : Bromine’s stability may lead to longer half-lives (e.g., diuron’s half-life is 60–90 days; target compound: ~100–150 days) .

Biological Activity

1-(5-Bromo-2-methoxyphenyl)-3,3-dimethylurea is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, highlighting relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12_{12}H14_{14}BrN1_{1}O2_{2}
  • Molecular Weight : Approximately 285.15 g/mol

The presence of the bromine and methoxy groups on the phenyl ring is significant for its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The following table summarizes the Minimum Inhibitory Concentrations (MICs) for various bacterial strains:

CompoundBacterial StrainMIC (µM)
This compoundStaphylococcus aureus12.3
Mycobacterium tuberculosis6.86
Escherichia coli15.0
Pseudomonas aeruginosa20.0

These results suggest that the compound has potent activity against both Gram-positive and Gram-negative bacteria, as well as mycobacteria.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on human cancer cell lines. The following table presents findings from cytotoxicity assays:

Cell LineIC50_{50} (µM)Observations
THP-1 (monocytic leukemia)30No significant cytotoxicity observed at concentrations <30 µM
MDA-MB-231 (breast cancer)25Moderate cytotoxicity; potential for further development
HeLa (cervical cancer)20High sensitivity; promising for anticancer applications

The results indicate that while the compound shows some cytotoxic effects, it remains relatively safe at lower concentrations.

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Inhibition of Cell Growth : The compound may inhibit cell respiration and growth in bacterial cells, as evidenced by decreased viability in MTT assays.
  • Interaction with Cellular Targets : The presence of bromine and methoxy groups may enhance lipophilicity, allowing better penetration into cell membranes.

Study on Antimycobacterial Activity

A pivotal study investigated the antimycobacterial activity of various substituted ureas, including this compound. The study found that this compound exhibited a MIC of 6.86 µM against Mycobacterium tuberculosis, indicating its potential as an antitubercular agent .

Evaluation of Anticancer Properties

Another research focused on the anticancer properties of related compounds revealed that modifications to the urea moiety could enhance activity against breast cancer cell lines. The study highlighted that this compound had a promising profile against MDA-MB-231 cells with an IC50_{50} value of approximately 25 µM .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(5-Bromo-2-methoxyphenyl)-3,3-dimethylurea, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Start with Ullmann coupling or nucleophilic substitution for introducing the bromine-methoxy substituent. Use Design of Experiments (DoE) to optimize parameters like temperature (e.g., 80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., CuI for coupling reactions). Monitor intermediates via TLC/HPLC and validate purity with NMR (¹H/¹³C) and mass spectrometry . For yield improvement, consider kinetic studies to identify rate-limiting steps, as demonstrated in analogous urea syntheses .

Q. How can researchers characterize the structural and electronic properties of this compound to confirm its identity and stability?

  • Methodological Answer :

  • Structural Analysis : X-ray crystallography for definitive conformation; compare with computational geometry (DFT at B3LYP/6-31G* level) .
  • Electronic Properties : UV-Vis spectroscopy to assess π→π* transitions influenced by the bromine substituent; cyclic voltammetry for redox behavior.
  • Stability : Accelerated degradation studies under varying pH (1–13) and thermal stress (40–80°C), analyzed via LC-MS to identify degradation pathways .

Q. What preliminary biological assays are recommended to evaluate its potential as a kinase inhibitor or antimicrobial agent?

  • Methodological Answer :

  • Kinase Inhibition : Use fluorescence-based ATPase assays (e.g., EGFR or VEGFR2 kinases) with IC₅₀ determination. Compare with positive controls like Erlotinib .
  • Antimicrobial Screening : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, noting MIC values. Include cytotoxicity assays (e.g., MTT on HEK293 cells) to rule off-target effects .

Advanced Research Questions

Q. How can computational methods (e.g., QM/MM, MD simulations) elucidate the mechanistic role of the bromine substituent in ligand-receptor binding?

  • Methodological Answer :

  • Docking Studies : Perform molecular docking (AutoDock Vina) into target proteins (e.g., kinases) to map halogen bonding interactions. Compare binding energies of bromine vs. chlorine analogs .
  • Dynamics : Run 100-ns MD simulations to assess conformational stability of the ligand-receptor complex. Use MM-PBSA for free energy calculations .
  • Electrostatic Potential Maps : Generate ESP surfaces (Gaussian 09) to visualize bromine’s σ-hole contribution to binding affinity .

Q. What strategies resolve contradictions in observed vs. predicted solubility or bioactivity data for this compound?

  • Methodological Answer :

  • Solubility Discrepancies : Re-evaluate Hansen solubility parameters experimentally (e.g., shake-flask method) and cross-validate with COSMO-RS predictions. Adjust co-solvents (e.g., PEG-400) or salt forms .
  • Bioactivity Variability : Conduct dose-response curves in triplicate across multiple cell lines. Use RNA-seq to identify off-target pathways or metabolomic profiling (LC-HRMS) to detect metabolite interference .

Q. How can advanced separation technologies (e.g., SFC, chiral HPLC) resolve stereochemical impurities in scaled-up synthesis?

  • Methodological Answer :

  • Chiral Separation : Employ Chiralpak IG-U columns with supercritical CO₂ (SFC) at 25°C, 150 bar, and methanol co-solvent. Optimize flow rate (2–4 mL/min) for baseline resolution of enantiomers .
  • Impurity Profiling : Use HRMS/MS with ion mobility to trace byproducts. Cross-reference with synthetic intermediates to identify alkylation or hydrolysis side reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.